Cas no 2680890-58-6 (Benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate)

Benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2680890-58-6
- benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate
- EN300-28292307
- Benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate
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- インチ: 1S/C19H21NO3/c21-15-19(17-9-5-2-6-10-17)11-12-20(14-19)18(22)23-13-16-7-3-1-4-8-16/h1-10,21H,11-15H2
- InChIKey: JOSVPVZPXMSIIS-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=CC=CC=2)CN(C(=O)OCC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 311.15214353g/mol
- どういたいしつりょう: 311.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 49.8Ų
Benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28292307-1.0g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-28292307-0.25g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-28292307-0.5g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28292307-5.0g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-28292307-2.5g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-28292307-5g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 5g |
$4102.0 | 2023-09-08 | ||
Enamine | EN300-28292307-10.0g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-28292307-0.05g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-28292307-10g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 10g |
$6082.0 | 2023-09-08 | ||
Enamine | EN300-28292307-0.1g |
benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |
2680890-58-6 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 |
Benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
Benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylateに関する追加情報
Benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate (CAS No. 2680890-58-6): An Overview
Benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate (CAS No. 2680890-58-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl ester group, a hydroxymethyl moiety, and a phenyl-substituted pyrrolidine ring. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate molecule is of particular interest due to its potential as a prodrug or as an intermediate in the synthesis of more complex pharmaceuticals. The presence of the hydroxymethyl group and the phenyl-substituted pyrrolidine ring suggests that this compound may exhibit unique pharmacological properties, such as enhanced solubility, stability, or bioavailability. These properties are crucial for optimizing the therapeutic efficacy of drugs and reducing their side effects.
Recent studies have explored the biological activities of benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the compound's potential as an inhibitor of specific enzymes involved in neurodegenerative diseases. The results indicated that benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate effectively inhibited the activity of these enzymes, suggesting its potential as a lead compound for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its enzymatic inhibition properties, benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate has been studied for its effects on cellular signaling pathways. A research team from the University of California, San Francisco, reported in a 2021 publication that this compound modulates key signaling pathways involved in cell proliferation and apoptosis. These findings highlight the compound's potential as a therapeutic agent for cancer treatment, where modulating these pathways can help control tumor growth and enhance the effectiveness of existing therapies.
The synthesis of benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate has also been a focus of recent research. A novel synthetic route was developed by a group at Harvard University, which significantly improved the yield and purity of the final product. This method involves a series of well-controlled reactions, including nucleophilic substitution and esterification steps, making it suitable for large-scale production. The improved synthesis protocol not only enhances the availability of this compound for further research but also reduces production costs, making it more accessible for pharmaceutical development.
The safety profile of benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate is another critical aspect that has been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability in animal models. These findings are encouraging and support its potential for further clinical evaluation. However, more comprehensive safety assessments are necessary to ensure its suitability for human use.
In conclusion, benzyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate (CAS No. 2680890-58-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for innovative treatments in various medical fields.
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